molecular formula C18H15NO2 B1212697 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid CAS No. 26180-30-3

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B1212697
CAS No.: 26180-30-3
M. Wt: 277.3 g/mol
InChI Key: HBCZMEBBIJRTOC-UHFFFAOYSA-N
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Description

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound that features a pyrrole ring substituted with a methyl and phenyl group, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid typically involves the formation of the pyrrole ring followed by its functionalization. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Paal-Knorr synthesis and subsequent functionalization steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrolinones.

    Reduction: Reduction reactions can target the benzoic acid moiety or the pyrrole ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrolinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism by which 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrrole ring and benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the pyrrole ring, along with the benzoic acid moiety, allows for diverse interactions and applications in various fields of research.

Properties

IUPAC Name

4-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-13-7-12-17(14-5-3-2-4-6-14)19(13)16-10-8-15(9-11-16)18(20)21/h2-12H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCZMEBBIJRTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180807
Record name Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26180-30-3
Record name Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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